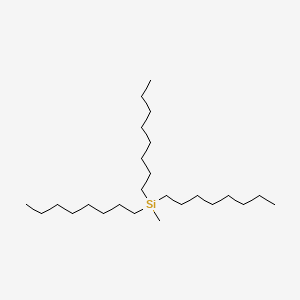

Silane, methyltrioctyl-

Description

Historical Context and Evolution of Organosilicon Chemistry Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. numberanalytics.comsbfchem.com The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. numberanalytics.comwikipedia.org This seminal work marked the beginning of a new field of chemical research. sbfchem.com Early research in the early 20th century, pioneered by Frederic S. Kipping, involved the extensive synthesis of a wide range of organosilicon compounds. wikipedia.org Kipping's work, which included the use of Grignard reagents to create alkylsilanes and arylsilanes, laid the groundwork for the future silicone industry. wikipedia.orgrichsilicone.com He also coined the term "silicone" in 1904. wikipedia.org

The period after 1940 saw a significant shift towards the application of polymeric organosilicon compounds. sbfchem.com Researchers like J. F. Hyde at Corning Glass Company and Eugene G. Rochow at General Electric began to explore the potential of these materials, leading to the development of silicone resins, coatings, and other polyorganosiloxane products. sbfchem.comrichsilicone.com A major breakthrough came in 1941 when Rochow invented the direct synthesis of organochlorosilanes, a process that became fundamental to the large-scale production of silicones. richsilicone.com The establishment of Dow Corning in 1943, a joint venture between Dow Chemical and Corning Glass, specialized in the production and research of silicones, marking the industrial birth of the field. richsilicone.com

The evolution of organosilicon chemistry has been driven by the unique properties of the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond, and the high energy of the silicon-oxygen bond. wikipedia.org These characteristics lead to compounds with high thermal stability, water repellency, and electrical insulation properties. sbfchem.com Research in the 1950s and 1960s focused on developing new organosilicon reagents and catalysts. sbfchem.com The field continues to evolve, with current research focusing on sustainable synthesis methods, the development of new reactions, and applications in advanced materials, pharmaceuticals, and energy storage. numberanalytics.com

Overview of Alkylsilane Derivatives in Advanced Materials Science

Alkylsilane derivatives are a class of organosilicon compounds that play a crucial role in modern materials science due to their ability to modify surfaces and form robust, functional coatings. These compounds typically have the general structure R-SiX₃, where R is an alkyl group and X is a hydrolyzable group, such as an alkoxy group. This bifunctional nature allows them to act as a bridge between inorganic substrates and organic polymers. mdpi.com

The primary application of alkylsilanes in materials science is as coupling agents and for surface modification. The hydrolyzable groups can react with hydroxyl groups on the surface of inorganic materials like glass, metals, and ceramics to form stable covalent bonds. nih.gov The alkyl group, on the other hand, imparts specific properties to the surface, such as hydrophobicity (water repellency). cfmats.com Long-chain alkylsilanes, for example, are particularly effective at creating hydrophobic surfaces due to the dense layer of non-polar alkyl chains they form. cfmats.comicj-e.org

In advanced materials, alkylsilane derivatives are used to:

Enhance adhesion: They improve the bonding between dissimilar materials, such as in fiber-reinforced composites and adhesives. zmsilane.com

Improve durability: Silane-based coatings can protect materials from corrosion, moisture, and weathering. icj-e.orgzmsilane.com

Create functional surfaces: Alkylsilanes can be used to create surfaces with specific properties like self-cleaning, anti-sticking, and controlled wettability.

Reinforce polymers: By treating fillers with alkylsilanes, their dispersion and interaction with the polymer matrix can be significantly improved, leading to enhanced mechanical properties of the resulting composite material. nih.gov

The versatility of alkylsilane chemistry allows for the tailoring of surface properties for a wide range of applications, from protective coatings on buildings to advanced electronic components and biomedical devices. numberanalytics.comncsu.edu

Current Research Landscape of Long-Chain Organosilanes

The current research landscape for long-chain organosilanes is vibrant and focused on leveraging their unique properties for a variety of advanced applications. A significant area of investigation is the development of self-assembled monolayers (SAMs) on various substrates. scientific.net These highly ordered molecular layers, formed by the spontaneous organization of long-chain organosilanes, are being explored for applications in electronics, sensors, and biocompatible coatings. scientific.net

Researchers are actively synthesizing novel long-chain organofunctional silanes with tailored properties. scientific.netarchivemarketresearch.com This includes incorporating different functional groups into the alkyl chain to impart specific reactivity or properties to the surface. The goal is to create multifunctional surfaces that can, for example, repel water while also resisting bacterial growth.

A key trend in the field is the pursuit of enhanced performance and durability of materials. Long-chain silanes are being investigated for their ability to provide superior hydrophobicity and corrosion resistance compared to their short-chain counterparts. icj-e.org This is particularly relevant for the protection of metals and for creating water-repellent coatings for various surfaces. cfmats.comicj-e.org

Furthermore, there is a growing interest in the use of long-chain organosilanes in the development of advanced polymer nanocomposites. By modifying the surface of nanoparticles with these silanes, researchers aim to improve their compatibility with polymer matrices, leading to materials with enhanced mechanical, thermal, and barrier properties. mdpi.com The development of bio-based silanes is also an emerging area, driven by the increasing demand for sustainable materials. archivemarketresearch.com

The global market for functional organosilanes is expanding, driven by the construction, automotive, and electronics industries. archivemarketresearch.com This economic driver is fueling further research and development into new and improved long-chain organosilane products with advanced functionalities. archivemarketresearch.com

Properties

IUPAC Name |

methyl(trioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGJEUDNIUNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073325 | |

| Record name | Silane, methyltrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3510-72-3 | |

| Record name | Silane, methyltrioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methyltrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyltrioctylsilane

Established Synthetic Pathways for Alkylsilanes

Traditional methods for synthesizing alkylsilanes like methyltrioctylsilane have been well-documented, primarily involving hydrosilylation and the use of organometallic reagents. These pathways are fundamental in organosilicon chemistry. ias.ac.inresearchgate.net

Hydrosilylation is a prominent method for creating carbon-silicon bonds. The process involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. rsc.org For methyltrioctylsilane, this typically involves the reaction of a silane (B1218182) containing a methyl group with 1-octene (B94956).

A documented synthesis involves reacting methyloctylsilane with 1-octene in the presence of a rhodium catalyst. prepchem.com Specifically, a mixture of methyloctylsilane and 1-octene was heated at 85-89°C for 2.5 hours with chlorotris(triphenylphosphine)rhodium(I) as the catalyst. prepchem.com After the reaction, unreacted octene was removed, and the residue was hydrogenated to yield methyltrioctylsilane with a reported yield of 86%. prepchem.com

The choice of catalyst is critical in hydrosilylation. While platinum-based catalysts like Karstedt's catalyst are highly active, research has explored alternatives to reduce cost and by-product formation. rsc.org Nickel-based pincer complexes have also been shown to be effective for the anti-Markovnikov hydrosilylation of terminal alkenes. epfl.ch Furthermore, single-atom platinum catalysts supported on materials like aluminum oxide have demonstrated high activity and selectivity in the hydrosilylation of 1-octene with various silanes. nih.govacs.org

Table 1: Example of Hydrosilylation Synthesis for Methyltrioctylsilane

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Yield |

| Methyloctylsilane | 1-Octene | Chlorotris(triphenylphosphine)rhodium(I) | 85-89°C | 2.5 hours | 86% |

Data sourced from PrepChem. prepchem.com

Organometallic chemistry provides robust methods for forming silicon-carbon bonds. mt.com These reactions typically involve a highly reactive organometallic reagent that acts as a nucleophile, attacking a silicon electrophile. fiveable.me

Grignard Reaction: The Grignard reaction is a classic and versatile method for synthesizing alkylsilanes. organic-chemistry.orgnumberanalytics.com It involves an organomagnesium halide (Grignard reagent) reacting with a halosilane. geeksforgeeks.org For methyltrioctylsilane, this would involve reacting octylmagnesium halide (e.g., octylmagnesium chloride) with a methylhalosilane, such as methyltrichlorosilane (B1216827). A U.S. patent describes the preparation of various alkylsilanes, including methyltrioctylsilane, by reacting an appropriate Grignard reagent with a silicon halide in a cyclic ether solvent. google.com The general principle involves the nucleophilic displacement of halide ions on the silicon atom by the octyl groups from the Grignard reagent.

Wurtz-Fittig Reaction: While historically significant for creating silicon-carbon bonds, the Wurtz-Fittig reaction is another organometallic approach. ias.ac.inscholaris.ca This reaction involves the coupling of a haloalkane, a halosilane, and sodium metal to form the alkylsilane. lscollege.ac.inscribd.com

Reaction with Organoaluminum Compounds: A highly efficient, single-step synthesis of methyltrioctylsilane has been developed using commercially available trichloromethylsilane and trioctylaluminum. oup.commolaid.com This method avoids the pre-formation of a Grignard reagent and provides a direct route to the desired product.

Novel and Emerging Synthetic Routes for Methyltrioctylsilane

Recent research has focused on optimizing synthetic pathways to improve yield, purity, and reaction conditions, often through the strategic use of catalysts and additives.

Catalysts and inorganic salts can profoundly influence the course and outcome of organometallic reactions for silane synthesis.

In the synthesis of methyltrioctylsilane from trichloromethylsilane and trioctylaluminum, the addition of alkali metal halides plays a crucial role. oup.commolaid.com The presence of sodium chloride or lithium halides helps to minimize the formation of co-products that arise from alkyl group redistribution. oup.com Interestingly, changing the salt to potassium or rubidium halides drastically alters the reaction pathway, leading to methyldioctylsilane as the major product instead of methyltrioctylsilane. molaid.com This demonstrates a strong dependence of the product distribution on the choice of salt.

The catalyst landscape for the alternative hydrosilylation route is diverse, spanning precious metals and earth-abundant alternatives. epfl.chmdpi.com Platinum complexes are known for their high activity. rsc.org However, concerns about the cost and toxicity of precious metals have driven research into catalysts based on more abundant metals like nickel and iron. rsc.orgepfl.ch The development of heterogeneous and single-atom catalysts represents a significant advance, offering high selectivity, stability, and ease of recovery. nih.govacs.orgrsc.org

Table 2: Influence of Halide Salts on Product Formation

| Reactants | Salt Added | Major Product |

| Trichloromethylsilane, Trioctylaluminum | Sodium Chloride (NaCl) | Methyltrioctylsilane |

| Trichloromethylsilane, Trioctylaluminum | Lithium Halide (e.g., LiCl) | Methyltrioctylsilane |

| Trichloromethylsilane, Trioctylaluminum | Potassium Halide (e.g., KCl) | Methyldioctylsilane |

| Trichloromethylsilane, Trioctylaluminum | Rubidium Halide (e.g., RbCl) | Methyldioctylsilane |

Data sourced from Sabourin, E. T., & Onopchenko, A. (1989). oup.commolaid.com

Achieving high purity is a critical goal in chemical synthesis, ensuring the final product meets the stringent requirements for its intended applications. austinchemical.comframochem.com Strategies for synthesizing high-purity methyltrioctylsilane focus on maximizing the yield of the target molecule while minimizing side reactions and facilitating the separation of byproducts.

One key strategy is the selective catalysis in hydrosilylation reactions. Modern catalysts are designed to favor specific isomers (e.g., anti-Markovnikov products) and reduce undesired side reactions like olefin isomerization. rsc.org For example, certain N-heterocyclic carbene-based catalysts have been shown to greatly reduce the amount of undesired by-products compared to traditional systems. rsc.org

In the organometallic synthesis using trioctylaluminum, the addition of sodium or lithium halides is a deliberate strategy to enhance selectivity towards methyltrioctylsilane by suppressing alkyl group redistribution, which would otherwise lead to a mixture of silanes and lower the purity of the desired product. oup.com The purification of the final product, often through distillation, is the final step to achieve high purity. prepchem.comframochem.com For complex mixtures, advanced separation techniques like chromatography may be employed. google.com

Green Chemistry Principles in Methyltrioctylsilane Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. text2fa.iracs.org These principles are increasingly being applied to the synthesis of organosilicon compounds.

A key principle is the use of catalytic reactions over stoichiometric ones. acs.org Catalytic hydrosilylation is inherently greener than stoichiometric Grignard or Wurtz-Fittig reactions, which generate significant salt waste (e.g., magnesium or sodium halides). The E-Factor, which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a process. sciencenet.cnrsc.org Catalytic routes generally have much lower E-Factors.

Other green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrosilylation generally exhibits high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. While some syntheses require heating, the development of more active catalysts can help lower reaction temperatures. rsc.orgprepchem.com

Safer Solvents and Auxiliaries: Reducing or replacing hazardous organic solvents with greener alternatives. nih.gov Some modern hydrosilylation reactions can be performed under solvent-free conditions. nih.gov

Renewable Feedstocks: While not yet standard for silane production, a future goal of green chemistry is to utilize renewable resources instead of fossil-fuel-based starting materials. rsc.org

The shift from precious metal catalysts like platinum and rhodium to catalysts based on more earth-abundant and less toxic metals like iron and nickel is also aligned with the goals of sustainable chemistry. epfl.ch

Mechanistic Investigations of Methyltrioctylsilane Synthesis and Reactions

Elucidation of Reaction Mechanisms in Alkylsilane Formation

The formation of methyltrioctylsilane involves the creation of three silicon-octyl bonds. The two most pertinent and well-understood mechanisms applicable to this synthesis are transition-metal-catalyzed hydrosilylation and the Grignard reaction.

Hydrosilylation Pathway

Hydrosilylation describes the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in 1-octene (B94956). wikipedia.org This method is a highly atom-economical way to form alkylsilanes. sigmaaldrich.com The reaction would involve a methylsilane precursor, such as methylsilane (CH₃SiH₃), reacting with three equivalents of 1-octene. The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. wikipedia.org

The most widely accepted mechanism for this process is the Chalk-Harrod mechanism . wikipedia.org This catalytic cycle involves:

Oxidative Addition: The Si-H bond of the methylsilane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydrido-silyl intermediate.

Alkene Coordination: A molecule of 1-octene coordinates to the metal complex.

Insertion: The coordinated 1-octene inserts into the metal-hydride bond. This step typically proceeds in an anti-Markovnikov fashion, meaning the silicon atom will attach to the terminal carbon of the double bond, which is crucial for forming the n-octyl chain.

Reductive Elimination: The newly formed octyl group and the silyl (B83357) group are eliminated from the metal center, forming the silicon-carbon bond and regenerating the active catalyst. This cycle repeats until all Si-H bonds have reacted.

Grignard Reaction Pathway

An alternative synthesis route involves the reaction of a methylchlorosilane, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃), with a Grignard reagent, octylmagnesium bromide (C₈H₁₇MgBr). This reaction is a classic method for forming Si-C bonds. The mechanism is a nucleophilic substitution at the silicon center. gelest.com

The carbon atom in the octylmagnesium bromide is highly nucleophilic due to the polar carbon-magnesium bond. It attacks the electrophilic silicon atom of the methyltrichlorosilane. This attack displaces a chloride ion, which is a good leaving group. The reaction proceeds sequentially, with three equivalents of the Grignard reagent required to replace all three chlorine atoms with octyl groups. The reaction is typically carried out in an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. gelest.com

During the synthesis of organosilanes, particularly at elevated temperatures or in the presence of certain catalysts, alkyl groups can undergo redistribution reactions at the silicon center. researchgate.net While specific studies on methyltrioctylsilane are not available, this phenomenon is well-documented for other alkylsilanes. These reactions can lead to a mixture of products, reducing the selectivity and yield of the desired compound.

In the context of methyltrioctylsilane synthesis, redistribution could result in the exchange of methyl and octyl groups between silicon centers. For example, two molecules of methyltrioctylsilane could react to form dimethyldioctylsilane and tetraoctylsilane.

Table 1: Potential Products from Alkyl Redistribution of Methyltrioctylsilane

| Starting Material | Reactant 2 | Product 1 | Product 2 | ||

|---|---|---|---|---|---|

| CH₃Si(C₈H₁₇)₃ | + | CH₃Si(C₈H₁₇)₃ | → | (CH₃)₂Si(C₈H₁₇)₂ | Si(C₈H₁₇)₄ |

These redistribution reactions are often catalyzed by Lewis acids or bases. For instance, aluminum chloride is a known catalyst for such exchanges. researchgate.net The tendency for redistribution can complicate purification processes and necessitates careful control of reaction conditions to ensure high selectivity.

In Grignard reactions, lithium chloride (LiCl) is known to have a profound effect on reactivity and selectivity. The addition of LiCl to a Grignard reagent can break up the polymeric aggregates of the organomagnesium species, leading to more soluble and reactive monomers. vander-lingen.nlnih.gov This formulation, often referred to as a "turbo Grignard reagent," can lead to faster and cleaner reactions, potentially improving the selectivity for the fully substituted methyltrioctylsilane over partially substituted intermediates. vander-lingen.nl

Conversely, various alkali metal halides, including potassium fluoride (B91410) (KF), have been found to efficiently catalyze Si-H/Si-Cl redistribution reactions. researchgate.net This catalytic activity can be detrimental to selectivity, especially in syntheses starting from hydridochlorosilanes. The presence of these salts could promote the unwanted scrambling of substituents, leading to a broader product distribution. Therefore, the choice of salts and the rigorous exclusion of certain impurities are critical for controlling the reaction outcome.

Reaction Kinetics and Thermodynamic Considerations

The rate and equilibrium of methyltrioctylsilane synthesis are governed by kinetic and thermodynamic factors, which differ significantly between the hydrosilylation and Grignard pathways.

Hydrosilylation:

Thermodynamics: The addition of an Si-H bond across a C=C double bond is generally an exothermic process, making the reaction thermodynamically favorable.

Kinetics: Despite being thermodynamically favorable, the reaction has a high activation energy and is kinetically very slow in the absence of a catalyst. wikipedia.org The role of the transition metal catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The rate is influenced by factors such as catalyst concentration, temperature, and the nature of the silane (B1218182) and alkene.

Grignard Reaction:

Thermodynamics: The formation of a strong Si-C bond at the expense of a weaker Si-Cl bond makes this reaction highly exothermic and thermodynamically favorable.

Kinetics: Grignard reactions with chlorosilanes are typically very fast. researchgate.net The reaction rate is dependent on the concentration of the reagents, the solvent, and temperature. Reactions in THF are known to be much faster than those in diethyl ether. researchgate.net The steric hindrance at the silicon center and on the Grignard reagent can also significantly impact the reaction rate.

Table 2: Conceptual Comparison of Kinetic and Thermodynamic Parameters

| Parameter | Hydrosilylation Pathway | Grignard Pathway |

|---|---|---|

| Thermodynamics (ΔG) | Favorable (Exergonic) | Highly Favorable (Strongly Exergonic) |

| Kinetics (Rate) | Slow without catalyst, fast with catalyst | Generally very fast |

| Key Control Factors | Catalyst type and loading, temperature | Solvent, temperature, reagent concentration |

| Selectivity Issues | Isomerization of alkene, incomplete reaction | Incomplete substitution, side reactions with solvent |

Intermediates and Transition States in Silane Transformations

Understanding the transient species formed during a reaction is key to elucidating its mechanism. Both proposed synthesis routes for methyltrioctylsilane proceed through distinct intermediates and transition states.

An intermediate is a relatively stable molecule that exists for a finite lifetime in a valley on the reaction energy diagram. In contrast, a transition state is a high-energy, fleeting configuration of atoms at the peak of an energy barrier and cannot be isolated. researchgate.net

In the Hydrosilylation (Chalk-Harrod) Mechanism:

Intermediates: The key intermediates are organometallic complexes. The first is the oxidative addition product, a metal complex containing hydrido and silyl ligands (e.g., LₙM(H)(SiR₃)). After alkene coordination, a π-complex is formed (LₙM(H)(SiR₃)(η²-alkene)). Following insertion, a metal-alkyl-silyl complex (LₙM(Alkyl)(SiR₃)) is generated before the final product is released.

Transition States: Transition states correspond to the energy maxima between each step: the oxidative addition of the Si-H bond, the insertion of the alkene into the M-H bond, and the final reductive elimination step.

In the Grignard Reaction Mechanism:

Intermediates: The Grignard reagent itself exists in a complex equilibrium (the Schlenk equilibrium) between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). researchgate.net During the substitution, a pentacoordinate silicon species is often proposed as a short-lived intermediate or, more likely, a transition state.

Transition States: The primary transition state involves the nucleophilic attack of the carbanion from the Grignard reagent on the silicon atom, with the simultaneous breaking of the silicon-chlorine bond. This is characteristic of a bimolecular nucleophilic substitution (Sₙ2) type mechanism at the silicon center.

Table 3: Key Species in Proposed Synthesis Mechanisms

| Reaction Pathway | Key Intermediates | Key Transition States |

|---|---|---|

| Hydrosilylation | Metal-hydrido-silyl complex, Alkene π-complex, Metal-alkyl-silyl complex | Oxidative addition TS, Alkene insertion TS, Reductive elimination TS |

| Grignard Reaction | Grignard reagent species (RMgX, R₂Mg) | Pentacoordinate silicon species in nucleophilic attack |

Advanced Materials Applications of Methyltrioctylsilane

Integration in Polymeric and Composite Materials

The use of organosilanes as coupling agents and surface modifiers in polymeric and composite materials is a well-established strategy to enhance their performance. While specific research focusing exclusively on methyltrioctylsilane is limited, the general principles of how long-chain alkylsilanes interact with polymer matrices and fillers provide a basis for understanding its potential applications.

Modification of Polymer Matrices for Enhanced Performance

The incorporation of organosilanes into polymer matrices can significantly alter their physical and chemical properties. The long, nonpolar octyl chains of methyltrioctylsilane are expected to enhance the hydrophobicity of the polymer surface, leading to improved water resistance and reduced moisture absorption. This is particularly beneficial for polymers used in environments where exposure to moisture can lead to degradation of mechanical properties.

The modification of a polymer matrix with methyltrioctylsilane can also influence its mechanical properties. The long alkyl chains can act as internal lubricants, potentially increasing the flexibility and impact strength of the polymer. Conversely, at higher concentrations, they might interfere with polymer chain packing, which could affect tensile strength and modulus. The precise effect would depend on the specific polymer, the concentration of methyltrioctylsilane, and the processing conditions.

Development of Silane-Based Composites

By treating inorganic fillers (e.g., silica (B1680970), glass fibers) with methyltrioctylsilane, their surface energy can be lowered, making them more compatible with nonpolar polymer matrices like polypropylene (B1209903) or polyethylene. This improved compatibility leads to better dispersion of the filler within the matrix, reducing agglomeration and enhancing the mechanical properties of the composite. The hydrophobic nature of the treated filler surface also contributes to improved moisture resistance of the final composite material.

Table 1: Potential Effects of Methyltrioctylsilane on Polymer Composite Properties

| Property | Expected Effect | Rationale |

| Tensile Strength | Variable | Improved filler dispersion can increase strength, but the non-reactive nature of the octyl chains may limit stress transfer. |

| Impact Strength | Potential Increase | The alkyl chains can introduce a degree of flexibility at the interface, improving energy absorption. |

| Water Absorption | Decrease | The hydrophobic octyl chains create a moisture barrier at the filler-matrix interface. |

| Thermal Stability | Potential Increase | The inherent thermal stability of the siloxane bonds formed on the filler surface can contribute to the overall stability of the composite. |

Note: This table is based on general principles of long-chain alkylsilanes in composites, as specific data for methyltrioctylsilane is not available.

Applications in Lubrication and Friction Reduction Systems

Silahydrocarbons, a class of compounds that includes methyltrioctylsilane, are recognized for their potential as high-performance lubricants. Their unique properties, such as low volatility and good thermal stability, make them suitable for demanding applications.

Silahydrocarbon-Based Lubricants for Textile Fibers

Methyltrioctylsilane has been identified as an exemplary silahydrocarbon lubricant for textile fibers. In the textile industry, lubricants are essential for reducing friction between fibers and machine components during processing, which prevents fiber breakage and ensures smooth operation. The application of silahydrocarbon lubricants like methyltrioctylsilane to polyester, nylon, and other synthetic fibers can provide effective lubrication.

The advantages of using silahydrocarbons in this context include their ability to form a stable, low-friction film on the fiber surface. The long octyl chains of methyltrioctylsilane contribute to this lubricating effect.

Investigations into Thermal Stability and Degradation Pathways in Lubricant Applications

The thermal stability of a lubricant is a critical factor in its performance, especially in high-temperature applications. Lubricant degradation can lead to the formation of sludge and varnish, increased viscosity, and ultimately, failure of the lubricated components. The main degradation pathways for lubricants are oxidation and thermal decomposition.

While specific thermal analysis data for methyltrioctylsilane is scarce in publicly available literature, general studies on alkylsilanes provide insights into their thermal behavior. The decomposition of silanes at high temperatures typically involves the cleavage of silicon-carbon and carbon-hydrogen bonds. The process can be complex, involving free-radical chain reactions.

For long-chain alkylsilanes, thermal decomposition is expected to initiate with the breaking of a C-H or C-C bond in the alkyl chain, followed by a series of reactions that can lead to the formation of smaller volatile molecules and larger, more complex structures. The presence of the silicon atom can influence these pathways.

Table 2: General Thermal Decomposition Characteristics of Alkylsilanes

| Decomposition Process | Key Features | Potential Products |

| Initiation | Cleavage of C-H or C-C bonds in the alkyl chains. | Alkyl radicals, hydrogen atoms. |

| Propagation | Hydrogen abstraction, radical rearrangement, and beta-scission reactions. | Alkenes, smaller alkyl radicals. |

| Termination | Combination or disproportionation of radicals. | Saturated and unsaturated hydrocarbons. |

Note: This table represents generalized degradation pathways for alkylsilanes and may not fully represent the specific behavior of methyltrioctylsilane under all conditions.

Advanced Separation Technologies

The application of organosilanes in advanced separation technologies is an emerging area of research. These compounds can be used to modify surfaces in separation media or as components of separation membranes themselves. However, there is currently no specific information available in the scientific literature detailing the use of methyltrioctylsilane in advanced separation technologies such as membrane separation or liquid-liquid extraction.

Theoretically, the hydrophobic and nonpolar nature of methyltrioctylsilane could make it a candidate for applications involving the separation of nonpolar molecules from polar media. For instance, it could potentially be used to create hydrophobic surfaces on membranes for applications like membrane distillation or pervaporation of organic compounds from aqueous solutions. In extraction processes, its properties might be leveraged as a nonpolar solvent or as a modifier for solid-phase extraction media. These potential applications remain speculative without dedicated research and experimental validation.

Development of Methyltrioctylsilane-Modified Membranes for Pervaporation

Pervaporation is a membrane-based separation technology employed for the separation of liquid mixtures, particularly for breaking azeotropes or removing volatile organic compounds from water. The efficiency of this process is highly dependent on the membrane material, which should exhibit high selectivity and permeability for the desired component. Polydimethylsiloxane (PDMS) is a commonly used membrane material for the separation of organics from aqueous solutions due to its hydrophobic nature and high free volume. researchgate.net

To enhance the performance of pervaporation membranes, their hydrophobic character can be intensified. Long-chain alkyl silanes, such as methyltrioctylsilane and its analogs like n-octyltriethoxysilane (OTES), are utilized to modify membrane surfaces or to create mixed matrix membranes (MMMs) with enhanced organophilic properties. researchgate.netmsrjournal.com The fundamental principle involves leveraging the long alkyl chains of the silane (B1218182) to create a highly non-polar surface that preferentially interacts with and facilitates the transport of organic molecules while repelling water.

Research has demonstrated the effectiveness of this approach using silane-modified fillers within a polymer matrix. For instance, ZSM-5 zeolite, a type of molecular sieve, was surface-modified with n-octyltriethoxysilane to augment its hydrophobicity before being incorporated into a PDMS membrane. researchgate.net This modification led to a significant increase in the water contact angle of the zeolite particles, indicating a more hydrophobic surface. When these modified particles were embedded in the PDMS matrix, the resulting MMM exhibited improved adsorption selectivity towards organic compounds like trichloroethylene (B50587) (TCE), leading to a higher separation factor in the pervaporation process compared to membranes with unmodified zeolite. researchgate.net

Table 1: Effect of Silane Modification on Material Hydrophobicity This table presents data on the change in water contact angle for ZSM-5 zeolite particles after modification with various silane coupling agents, demonstrating the impact of surface functionalization on hydrophobicity.

| Material | Water Contact Angle (°) |

| Unmodified ZSM-5 | 97.2 |

| OTES@ZSM-5 | 112.8 |

| KH-570@ZSM-5 | 109.1 |

| KH-550@ZSM-5 | 102.7 |

| Data sourced from a study on silane-modified ZSM-5 for pervaporation membranes. researchgate.net |

Role in Selective Extraction Processes and Ionic Liquid Formulations

Selective extraction is a critical process in chemical separation, used to isolate a target compound from a complex matrix. nih.govresearchgate.net The choice of solvent or extraction phase is paramount for achieving high selectivity and efficiency. cetjournal.it While direct research on methyltrioctylsilane as a primary extraction solvent is limited, the broader class of organosilanes plays a role in developing advanced extraction systems, including those involving ionic liquids (ILs).

Ionic liquids, which are salts with melting points below 100°C, are considered versatile solvents for extraction processes due to their negligible vapor pressure, high thermal stability, and tunable solvating properties. nih.govpharmaexcipients.com Silanes can be instrumental in the formulation of task-specific ILs. For example, silane precursors containing an imidazolium (B1220033) group can undergo hydrolytic condensation to form silsesquioxane frameworks, resulting in a new class of ILs where the ionic moiety is covalently attached to a silica core. researchgate.net This approach allows for the design of ILs with specific structural and chemical properties tailored for particular separation tasks.

Furthermore, silanes are used to functionalize solid supports or nanoparticles that are then employed in extraction processes. In a technique known as magnetic dispersive micro-solid phase extraction, magnetic nanoparticles can be coated with a functional layer to selectively adsorb target analytes. mdpi.com Silanization is a common method to anchor specific functional groups to the nanoparticle surface, which can then be dispersed in a sample solution to bind the target compound before being easily recovered with a magnet. mdpi.com The long alkyl chains of methyltrioctylsilane could theoretically be used to create a hydrophobic surface on a support material, making it suitable for the selective extraction of non-polar compounds from aqueous matrices.

Functional Coatings for Diverse Substrates

Hydrophobicity and Oleophobicity Engineering via Methyltrioctylsilane

The ability to control the wetting behavior of surfaces is crucial for a wide range of applications, from self-cleaning windows to anti-fingerprint coatings. Hydrophobicity (water repellency) and oleophobicity (oil repellency) are achieved by creating surfaces with very low surface energy. Organosilanes, particularly those with long alkyl or fluoroalkyl chains, are highly effective for this purpose. gelest.comsisib.com

Methyltrioctylsilane is well-suited for engineering hydrophobic and oleophobic surfaces. The molecule's three long octyl (C8) chains and the methyl group create a dense, non-polar, brush-like layer on the substrate. This organic layer shields the more polar surface underneath, drastically reducing its surface energy. gelest.com When water or oil droplets come into contact with this modified surface, the intermolecular forces between the liquid molecules are much stronger than the adhesive forces to the surface, causing the liquid to bead up into droplets with a high contact angle. mdpi.com

The contact angle is a direct measure of a surface's wettability; a water contact angle greater than 90° indicates a hydrophobic surface, while a contact angle exceeding 150° is classified as superhydrophobic. mdpi.combiolinscientific.com Research on coating geopolymer membranes with the related compound methyltrichlorosilane (B1216827) (MTCS) demonstrated a dramatic increase in hydrophobicity, with the water contact angle jumping from 28° (hydrophilic) on the uncoated membrane to 136.5° (hydrophobic) after treatment. mdpi.comresearchgate.net This illustrates the powerful effect of even short alkyl silanes on surface properties. The longer octyl chains of methyltrioctylsilane would be expected to produce an even more pronounced hydrophobic effect.

Surfaces become both hydrophobic and oleophobic when their critical surface tension falls below 20 mN/m. gelest.com This is typically achieved using silanes with fluorinated long-chains or methylated medium-chains. The dense packing of the three octyl chains in methyltrioctylsilane contributes to a very low surface energy, making it an effective agent for imparting both water and oil repellency to various substrates. gelest.com

Table 2: Water Contact Angle of Uncoated vs. Silane-Coated Membrane This table shows the significant improvement in hydrophobicity of a geopolymer membrane after being coated with methyltrichlorosilane (MTCS), a related organosilane.

| Membrane Surface | Water Contact Angle (°) | Surface Property |

| Uncoated | 28° | Hydrophilic |

| Coated with MTCS | 136.5° | Hydrophobic |

| Data from a study on modifying geopolymer membranes for membrane distillation. mdpi.comresearchgate.net |

Corrosion Protection Mechanisms of Silane Coatings

Silane-based coatings are an environmentally friendlier alternative to traditional chromate (B82759) conversion coatings for protecting metals from corrosion. researchgate.netsemanticscholar.org The protective mechanism of an organosilane like methyltrioctylsilane involves a multi-step process that results in a durable, strongly adhered, and hydrophobic barrier layer on the metal surface.

The process begins with the hydrolysis of the silane's reactive groups (e.g., chloro- or alkoxy- groups) in the presence of water. This reaction converts them into reactive silanol (B1196071) (Si-OH) groups. researchgate.net

Following hydrolysis, two crucial condensation reactions occur:

Inter-molecular Condensation: The silanol groups on adjacent silane molecules react with each other to form a highly cross-linked, stable siloxane network (Si-O-Si). innovationforever.comscispace.com

Interfacial Bonding: The silanol groups also react with hydroxyl groups (-OH) present on the surface of the metal (which naturally forms a thin oxide/hydroxide layer in air). This reaction forms strong, covalent metallo-siloxane bonds (e.g., Fe-O-Si, Al-O-Si). semanticscholar.orgscispace.com

The combination of these reactions creates a thin but dense film that is covalently bonded to the metal substrate. This strong interfacial adhesion is critical for the coating's durability. The highly cross-linked siloxane network acts as a physical barrier, inhibiting the transport of corrosive species such as water, oxygen, and chloride ions to the metal surface. researchgate.netscispace.com

Finally, the non-polar organic groups of the silane—in this case, the methyl and octyl chains—orient themselves away from the metal surface, creating a hydrophobic outer layer. This water-repellent characteristic further enhances the protective barrier by preventing water from penetrating the coating and reaching the metal interface. researchgate.net Therefore, the corrosion protection mechanism is a combination of a tightly bonded barrier effect and hydrophobicity. researchgate.net

Surface Science and Interfacial Phenomena

Formation and Characterization of Self-Assembled Monolayers (SAMs) of Methyltrioctylsilane

Self-assembled monolayers are highly ordered molecular layers that form spontaneously on a substrate. researchgate.net For organosilanes like methyltrioctylsilane, this process is fundamental to altering the surface characteristics of various materials.

The formation of methyltrioctylsilane SAMs occurs on surfaces rich in hydroxyl (-OH) groups, such as silicon dioxide (SiO₂), glass, mica, and various metal oxides. unlp.edu.ar The adsorption process is a chemisorption mechanism involving two primary steps. Assuming a reactive head group like a trichlorosilane (B8805176) or trialkoxysilane is present on the methyltrioctylsilane molecule, the mechanism proceeds as follows:

Hydrolysis: The reactive silane (B1218182) head group first hydrolyzes in the presence of trace amounts of water, forming silanol (B1196071) (Si-OH) groups.

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Substrate). mdpi.com

This process anchors the methyltrioctylsilane molecules to the surface. researchgate.netunlp.edu.ar The quality and surface coverage of the resulting monolayer are influenced by several factors, including the purity of the silane, the solvent used, reaction temperature, and the concentration of water in the reaction medium. unlp.edu.ar While the initial formation of the SAM can be rapid, achieving a dense and uniform monolayer often requires longer formation times, sometimes up to 24 hours. researchgate.net

The surface coverage (Γ) is a critical parameter that quantifies the number of molecules adsorbed per unit area. It can be determined using various surface analysis techniques, including electrochemical methods like chronocoulometry for conductive substrates. researchgate.net

Table 1: Factors Influencing the Formation of Alkylsilane SAMs

| Factor | Influence on SAM Formation |

| Substrate | Requires surface hydroxyl groups (e.g., SiO₂, glass, metal oxides) for covalent bond formation. unlp.edu.ar |

| Solvent | Affects silane solubility and stability; non-polar solvents are typically used. unlp.edu.ar |

| Water Content | A small amount of water is necessary for hydrolysis of the silane headgroup, but excess water can cause premature polymerization in solution. |

| Temperature | Influences the kinetics of the reaction and the final ordering of the monolayer. unlp.edu.ar |

| Reaction Time | Longer immersion times generally lead to higher surface coverage and better-ordered films. researchgate.net |

Packing density refers to how closely molecules are arranged within the monolayer and is a crucial factor determining the film's properties. youtube.com For organosilanes, the type of headgroup and the nature of the alkyl chains significantly affect the final molecular arrangement.

Headgroup: Trichlorinated and trialkoxy silanes can form in-plane polysiloxane linkages with neighboring molecules, in addition to bonding with the surface. nist.govresearchgate.netnist.gov This cross-linking leads to the formation of densely packed and well-ordered monolayers. nist.govresearchgate.netnist.gov In contrast, monofunctional silanes typically form less dense and more disordered films. nist.govresearchgate.netnist.gov

Alkyl Chains: The van der Waals interactions between adjacent alkyl chains are a primary driving force for the ordering and close packing of the monolayer. youtube.com Longer alkyl chains generally result in higher packing densities. youtube.com

In the case of methyltrioctylsilane, the presence of three octyl chains creates a bulky structure. While the intermolecular van der Waals forces between the octyl chains promote assembly, their arrangement may result in a different packing structure compared to SAMs formed from single-chain silanes like octadecyltrichlorosilane (B89594) (OTS). Densely packed alkyl chains orient themselves away from the surface, creating a uniform, non-polar interface. nist.gov The quality of packing can be assessed by measuring the static water contact angle; densely packed, well-ordered alkylsilane SAMs typically exhibit high contact angles, indicating a highly hydrophobic surface. nist.gov

Table 2: Comparison of Packing Densities for Different SAM Systems

| SAM Molecule Type | Typical Packing Density | Substrate | Reference |

| Alkanethiols | ~4.6 molecules/nm² | Gold (Au) | |

| Carboxylic Acids (MHDA) | ~2.15 molecules/nm² | Gold (Au) | researchgate.net |

| Trichlorosilanes (long chain) | Densely Packed | Silica (B1680970) (SiO₂) | nist.govnist.gov |

| Monochlorosilanes (long chain) | Less Dense, Poorly Ordered | Silica (SiO₂) | nist.govnist.gov |

The stability of SAMs is critical for their practical application. Alkylsiloxane monolayers are known for their exceptional stability, which stems from the strong covalent siloxane bonds formed with the substrate. unlp.edu.ar

Thermal Stability: Covalently bound alkylsilane monolayers on silicon-based substrates are thermally stable, with degradation in a vacuum occurring at temperatures above 260 °C. wur.nl This makes them suitable for applications requiring thermal robustness.

Interfacial Reactivity and Functionalization Strategies

The primary application of methyltrioctylsilane in surface science is to functionalize surfaces, altering their inherent properties through controlled chemical reactions at the interface.

Grafting is the process of chemically attaching molecules to a surface. For methyltrioctylsilane, this is achieved via the silanization reaction described previously. mdpi.comresearchgate.net The process is highly effective on any substrate that possesses a native oxide layer with accessible hydroxyl groups, such as silicon wafers, glass, quartz, aluminum, and titanium. unlp.edu.ar The reaction results in a robust, covalently attached organic monolayer that permanently modifies the substrate's surface properties. researchgate.net This technique is a cornerstone of surface engineering, enabling the creation of tailored interfaces. kaust.edu.sacityu.edu.hk

The grafting of methyltrioctylsilane onto a hydrophilic, high-energy surface fundamentally alters its interfacial properties, primarily its surface energy and wettability. researchgate.netresearchgate.net

Surface Energy: High-energy surfaces, like clean glass or metal oxides, are thermodynamically unstable. Methyltrioctylsilane, with its non-polar hydrocarbon chains, has an inherently low surface energy. cymitquimica.com When grafted onto a substrate, it replaces the high-energy hydroxylated surface with a low-energy, stable organic layer. This reduction in surface energy is a key driver for many applications. researchgate.net

Wettability: Wettability describes the ability of a liquid to maintain contact with a solid surface. It is commonly quantified by measuring the contact angle of a water droplet on the surface. A high-energy, hydroxyl-terminated surface is hydrophilic ("water-loving") and exhibits a low water contact angle. After modification with methyltrioctylsilane, the surface becomes densely covered with non-polar octyl groups, rendering it hydrophobic ("water-fearing"). researchgate.net This change is observed as a significant increase in the water contact angle. nist.gov This controlled alteration of wettability is crucial for applications ranging from anti-fouling coatings to microfluidics. mdpi.comnih.gov

Table 3: Effect of Alkylsilane Modification on the Wettability of Silicon Dioxide

| Surface Condition | Typical Water Contact Angle | Surface Character |

| Unmodified, Clean SiO₂ | < 20° | High-Energy, Hydrophilic |

| Modified with Alkylsilane SAM | > 100° | Low-Energy, Hydrophobic nist.gov |

Applications of Methyltrioctylsilane in Tailoring Substrate Properties for Device Fabrication

The primary application of methyltrioctylsilane in device fabrication lies in its ability to form a robust and uniform self-assembled monolayer on hydroxylated surfaces like silicon dioxide. This monolayer, with its outward-facing methyl and octyl groups, transforms the high-energy, hydrophilic substrate into a low-energy, hydrophobic surface. This change in surface character is crucial for controlling the nucleation and growth of organic semiconductor crystals.

Research has demonstrated that the molecular ordering of the organic semiconductor layer is significantly improved when deposited on a hydrophobic surface. This is because the hydrophobic nature of the methyltrioctylsilane-treated substrate encourages the organic molecules to adopt a more ordered, edge-on packing orientation, which is favorable for charge transport in the transistor channel.

The impact of methyltrioctylsilane treatment on substrate properties can be quantified through various surface analysis techniques. Key parameters that are altered include the water contact angle and surface free energy. An increase in the water contact angle is a direct indicator of increased hydrophobicity.

Detailed research findings have shown a direct correlation between the quality of the silane monolayer and the performance of the resulting electronic device. For instance, in the context of OFETs, a well-formed methyltrioctylsilane SAM can lead to a significant increase in charge carrier mobility and a reduction in the threshold voltage, both of which are critical performance metrics.

To illustrate the effect of alkylsilane surface treatments on key substrate and device parameters, the following data has been compiled from studies on similar long-chain alkyltrichlorosilane SAMs on silicon dioxide for pentacene-based OFETs. While specific data for methyltrioctylsilane is not available in the public domain, the trends observed with analogous compounds provide valuable insights into its expected behavior.

Table 1: Effect of Alkylsilane Surface Treatment on Substrate and OFET Performance

| Treatment | Water Contact Angle (°) | Surface Free Energy (mN/m) | Pentacene (B32325) Grain Size (μm) | Field-Effect Mobility (cm²/Vs) | Threshold Voltage (V) |

| Untreated SiO₂ | ~35 | ~60 | ~0.5 | ~0.1 | -25 |

| Methyltrioctylsilane (Expected) | >90 | <30 | >2.0 | >1.0 | < -10 |

| Octadecyltrichlorosilane (OTS) | ~110 | ~22 | ~3.0 | ~1.5 | -8 |

The data clearly indicates that surface treatment with a long-chain alkylsilane like OTS, which is structurally similar to methyltrioctylsilane, leads to a dramatic increase in the water contact angle and a corresponding decrease in surface free energy. This modified surface promotes the growth of larger pentacene grains, which in turn results in a substantial improvement in the field-effect mobility and a more desirable threshold voltage. It is reasonably expected that methyltrioctylsilane would yield comparable, if not identical, improvements in device performance.

The use of methyltrioctylsilane and other alkylsilanes as interface modifiers is a testament to the importance of surface engineering in the advancement of electronic device technology. By providing a simple yet effective method to control the substrate-semiconductor interface, these molecules play a pivotal role in unlocking the full potential of organic electronic materials.

Role in Sol Gel Chemistry and Hybrid Materials Synthesis

Methyltrioctylsilane as a Co-precursor or Modifying Agent in Sol-Gel Processes

In sol-gel synthesis, methyltrioctylsilane is typically employed as a co-precursor alongside a primary network-forming agent, most commonly tetraethoxysilane (TEOS). The process involves the hydrolysis and subsequent condensation of these silane (B1218182) precursors in a solvent system, which transitions from a colloidal suspension (sol) to a continuous solid network (gel).

The formation of a hybrid organic-inorganic network is achieved through the co-condensation of methyltrioctylsilane and a silica (B1680970) precursor like TEOS. rsc.org The process begins with the hydrolysis of the ethoxy groups on both silane molecules, creating reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions, forming stable siloxane (Si-O-Si) bonds. osti.govmdpi.com

While TEOS forms a three-dimensional inorganic silica backbone, the methyltrioctylsilane incorporates its non-hydrolyzable organic groups (one methyl and three octyl chains) directly into this network. nih.gov This results in a covalently linked, molecularly mixed hybrid material that combines the rigidity and thermal stability of the inorganic silica with the functionality and properties imparted by the organic alkyl groups. rsc.orgosti.gov The long octyl chains can introduce significant steric hindrance, which may slow down the self-condensation of methyltrioctylsilane. nih.govsigmaaldrich.com This kinetic difference allows the primary silica network from TEOS to form first, with the organosilane subsequently reacting with hydroxyl groups on the surface of the silica nanoparticles. nih.govsigmaaldrich.com

The incorporation of methyltrioctylsilane as a co-precursor provides a powerful tool for controlling the final structure of the silica material at the nanoscale. nih.govmdpi.com The long, hydrophobic octyl chains are not merely passive components; they actively influence the gelation process and the ultimate architecture of the dried gel (xerogel).

These bulky organic groups can affect the packing of the silica polymer chains, preventing the dense collapse of the network during drying and helping to establish and maintain porosity. osti.gov In templated sol-gel systems, where surfactants are used to create ordered mesoporous structures, the octyl chains can interact with the hydrophobic portions of the surfactant micelles, thereby influencing the size, shape, and ordering of the pores. nih.govmdpi.com

Research on analogous long-chain alkylsilanes has demonstrated their ability to create complex, hierarchical morphologies. For instance, studies have shown that alkyl chains exceeding ten carbon atoms can lead to the formation of raspberry-like hierarchical structures on the material's surface, a feature that significantly impacts properties like wettability. nih.govsigmaaldrich.com The precise control over precursor ratios, catalyst type, and reaction temperature allows for the fine-tuning of key material properties such as specific surface area, pore volume, and pore diameter. mdpi.commdpi.com

Advanced Sol-Gel Derived Coatings and Thin Films

A primary application of hybrid materials derived from methyltrioctylsilane is in the formulation of advanced coatings and thin films. mdpi.compurdue.edu The sol-gel method is particularly advantageous for creating thin, uniform layers that adhere well to a variety of substrates, including glass, metals, and polymers. azom.com

The presence of the three long, non-polar octyl chains per molecule is key to modifying the surface properties of the resulting coating. During the film formation and drying process, these hydrophobic chains tend to orient themselves towards the coating-air interface. This orientation dramatically lowers the surface energy of the film, rendering it highly water-repellent (hydrophobic) or even superhydrophobic. nih.govpurdue.edu

These hydrophobic characteristics are highly desirable for numerous applications, including:

Self-cleaning surfaces: Water droplets roll off easily, carrying away dirt and contaminants. purdue.edu

Anti-corrosion coatings: The film acts as a physical barrier, preventing corrosive agents from reaching the underlying metal substrate. azom.comcorrosionpedia.com Studies on similar organosilanes, such as octyltrimethoxysilane and octadecyltrichlorosilane (B89594), have confirmed a significant enhancement in corrosion resistance when applied to aluminum alloys. gamry.com

Water-repellent treatments: Used for glass, textiles, and building materials to prevent water absorption and damage.

The relationship between the alkyl chain length of the silane precursor and the resulting hydrophobicity of the coating is a critical design parameter.

Table 1: Effect of Alkyl Chain Length on Water Contact Angle (WCA) in Hybrid Sol-Gel Coatings

| Alkyl Chain Length | Precursor Example | Resulting Water Contact Angle (WCA) | Reference |

| Short (C1) | Methyltriethoxysilane (MTES) | Hydrophobic (>90°) | mdpi.com |

| Long (>C10) | Dodecyltrimethoxysilane | Superhydrophobic (>150°) | nih.gov |

| Long (>C10) | Octadecyltrimethoxysilane | Superhydrophobic (>150°) | sigmaaldrich.com |

This table illustrates the general trend observed in studies with various alkyltrialkoxysilanes, demonstrating that longer alkyl chains lead to greater hydrophobicity.

Encapsulation Technologies Utilizing Silane-Modified Gels

The unique chemical and structural properties of gels modified with methyltrioctylsilane make them excellent candidates for encapsulation technologies. The sol-gel process itself is a mild, low-temperature technique, which is crucial for encapsulating delicate active molecules like pharmaceuticals, enzymes, or fragrances without causing their degradation. nih.gov

The pronounced hydrophobic nature of the hybrid gel, imparted by the octyl groups, is particularly useful for the encapsulation of non-polar or poorly water-soluble substances. nih.gov Research on n-octyl triethoxy silane, a closely related compound, has shown it can self-assemble into nanoparticle structures with a hydrophobic core. nih.gov This core can effectively host hydrophobic molecules, such as tetraphenyl porphyrin, and allows for their very slow release over time. nih.gov

Furthermore, these silanes can form reverse micelle-like structures where the core is composed of a hydrophilic silica network, suitable for encapsulating water-soluble active agents like the enzyme horseradish peroxidase, while the exterior is hydrophobic. nih.gov By carefully designing the sol-gel system and controlling the porosity and surface chemistry of the resulting gel matrix, it is possible to achieve controlled-release kinetics. nih.govresearchgate.netresearchgate.net The encapsulated agent is protected from the external environment, and its release can be triggered by diffusion or changes in the surrounding medium. nih.govnih.gov

Catalytic Applications and Investigations

Methyltrioctylsilane as a Ligand in Organometallic Catalysis

Immobilization of Catalytic Species via Silane (B1218182) Surface Modification

While the use of silanes for surface modification to immobilize catalysts is a common and effective strategy, no studies were found that specifically utilize methyltrioctylsilane for this purpose. The general methodology involves functionalizing support materials, such as mesoporous silica (B1680970) (e.g., SBA-15), with a silane coupling agent to anchor catalytic species. For example, research has shown the immobilization of molybdenum-Schiff base complexes on SBA-15 by first attaching glycidoxypropyl functionalities to the silica surface. mdpi.com Other studies have detailed the use of silanes like 3-[(mercapto or amino)propyl]trialkoxysilane for catalyst immobilization. deepdyve.com These methods highlight the principle of using functionalized silanes, but data on methyltrioctylsilane in this context is absent.

Support Materials for Heterogeneous Catalysis

Information on the use of methyltrioctylsilane itself as a primary support material for heterogeneous catalysis is not available. Catalyst supports are crucial in heterogeneous catalysis for dispersing and stabilizing the active catalytic component, thereby maximizing the surface area. evonik.com Common support materials are inorganic solids with high surface areas and thermal stability, such as silica, alumina, titania, and metal oxides. evonik.commdpi.com While silanes are used to modify the surface of these supports, they are not typically employed as the bulk support material itself.

Characterization Techniques for Methyltrioctylsilane in a Research Context

The analysis and characterization of methyltrioctylsilane rely on a suite of advanced analytical techniques to elucidate its molecular structure, assess its purity, and examine the morphology of films and monolayers it forms. These methods are critical in research and quality control for understanding the compound's properties and ensuring its suitability for various applications.

Theoretical and Computational Studies

Molecular Modeling of Methyltrioctylsilane Interactions and Conformations

Molecular modeling, particularly through molecular dynamics (MD) simulations, allows for the detailed examination of the dynamic behavior of methyltrioctylsilane molecules. These simulations can elucidate the conformational landscape of the molecule and its interactions with surrounding molecules and surfaces.

Intermolecular Interactions: In condensed phases or when adsorbed onto a substrate, methyltrioctylsilane molecules interact through a combination of van der Waals forces, primarily between the long octyl chains, and weaker dipole-dipole interactions involving the silicon-carbon bonds. MD simulations can quantify these interactions, providing data on parameters such as radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.

A potential energy scan for a model system can illustrate the relative energies of different conformers. For instance, a simplified model focusing on the rotation around a key dihedral angle can be calculated.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 60 | 0.9 | Gauche |

| 120 | 3.5 | Eclipsed |

| 180 | 0.0 | Anti (Trans) |

| 240 | 3.5 | Eclipsed |

| 300 | 0.9 | Gauche |

This interactive table demonstrates the typical relative energies for dihedral angles in an alkyl chain, showing the preference for the anti (trans) conformation.

MD simulations of long-chain alkylsilanes on surfaces, such as silica (B1680970), have shown that the conformational ordering of the alkyl chains is highly dependent on the surface coverage and the presence of solvents semanticscholar.orgacs.orgnih.govescholarship.org. At high surface densities, the chains tend to be more extended and ordered, while at lower densities, they exhibit more gauche defects and are more disordered acs.org.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like methyltrioctylsilane.

Reaction Pathways: DFT calculations are instrumental in elucidating the mechanisms of reactions involving silanes, such as hydrolysis and condensation, which are crucial for their application in surface modification. For instance, studies on the hydrolysis of chlorosilanes and alkoxysilanes have shown that water molecules can catalytically facilitate the reaction by forming hydrogen-bonded transition states, lowering the activation energy scispace.com. A similar cooperative mechanism is expected for the reactions of methyltrioctylsilane at surfaces. DFT can be used to calculate the energy profiles of these reaction pathways, identifying transition states and intermediates.

Electronic Structure: DFT calculations can provide detailed information about the electronic properties of methyltrioctylsilane, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For an alkylsilane, the HOMO is typically localized on the Si-C bonds, while the LUMO is associated with the antibonding orbitals. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |

| Dipole Moment | 0.8 D | DFT/B3LYP |

This interactive table presents hypothetical DFT-calculated electronic properties for methyltrioctylsilane, illustrating the type of data that can be obtained.

DFT has also been employed to study the vibrational frequencies of organosilanes, which can be compared with experimental infrared and Raman spectra to validate the computational model and aid in the assignment of spectral features nih.gov.

Simulation of Self-Assembly Processes and Interfacial Phenomena

The ability of methyltrioctylsilane to form ordered structures, such as self-assembled monolayers (SAMs), on various substrates is a key aspect of its functionality. Computational simulations are essential for understanding the molecular-level details of these processes.

Self-Assembled Monolayers (SAMs): MD simulations have been extensively used to study the formation and structure of SAMs from long-chain alkylsilanes on surfaces like silica and mica semanticscholar.orgresearchgate.netbeilstein-journals.org. These simulations have revealed the influence of factors such as chain length, headgroup chemistry, solvent, temperature, and substrate topography on the final structure and properties of the monolayer semanticscholar.orgnih.govacs.org. For methyltrioctylsilane, simulations would likely show that the three octyl chains provide a large footprint on the surface, influencing the packing density and ordering of the resulting monolayer.

Interfacial Phenomena: The behavior of methyltrioctylsilane at interfaces, such as a liquid-solid or liquid-air interface, is critical for its applications. Simulations can model the orientation of the molecules at the interface, the interactions with solvent molecules, and the resulting interfacial tension. Coarse-grained (CG) MD simulations, which group atoms into larger beads, can be particularly useful for studying large-scale phenomena and long-timescale processes, such as the formation of micelles or other aggregates in solution strath.ac.uknih.gov.

Predictive Models for Performance in Advanced Materials

Computational models are increasingly being used to predict the performance of materials, moving towards a paradigm of "materials by design." For materials incorporating methyltrioctylsilane, these models can help in understanding structure-property relationships and in designing new materials with tailored functionalities.

Quantitative Structure-Property Relationship (QSPR): QSPR models aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For silanes, computational descriptors such as topological indices, quantum chemical parameters, and molecular shape descriptors can be used to build predictive models for properties like boiling point, density, and refractive index researchgate.net.

Machine Learning in Materials Science: Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in materials science for predicting material properties and accelerating the discovery of new materials nih.govarxiv.orgarxiv.orgresearchgate.net. By training models on large datasets of experimental and computational data, it is possible to develop predictive models for the performance of materials containing organosilanes. For example, an ML model could be trained to predict the hydrophobicity or thermal stability of a coating based on the chemical structure of the silane (B1218182) used and the processing conditions.

The development of foundation models and large language model (LLM) agents is further advancing the capability to predict material properties from fundamental physics and to automate aspects of the materials discovery process arxiv.org.

Future Research Directions and Outlook

Sustainable Synthesis and Application of Methyltrioctylsilane

The development of environmentally benign and efficient methods for the synthesis of methyltrioctylsilane is a primary objective for future research. Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste, will guide these efforts. Current industrial syntheses of organosilanes often rely on energy-intensive processes and hazardous reagents. Future research will likely focus on catalytic routes that minimize byproducts and energy consumption. For instance, the development of novel catalysts for direct hydrosilylation of octene with methylsilane could offer a more atom-economical alternative to traditional methods.

Furthermore, the application of methyltrioctylsilane in sustainable technologies is a burgeoning field of investigation. Its hydrophobic and thermally stable properties make it a candidate for environmentally friendly coatings, lubricants, and hydraulic fluids. Research into its use as a surface modifier for natural fibers could lead to the development of novel biodegradable composites with enhanced durability and water resistance.

| Research Area | Key Objectives | Potential Impact |

| Catalytic Synthesis | Develop highly selective and reusable catalysts for the synthesis of methyltrioctylsilane. | Reduced energy consumption, minimized waste, and lower production costs. |

| Renewable Feedstocks | Investigate the use of bio-derived octene and silica (B1680970) sources for synthesis. | Decreased reliance on fossil fuels and a more sustainable chemical industry. |

| Green Applications | Explore the use of methyltrioctylsilane in biodegradable lubricants and coatings. | Development of environmentally friendly industrial fluids and materials. |

Exploration of Novel Functionalization and Derivatization Strategies

The versatility of methyltrioctylsilane lies in its potential for chemical modification to introduce new functionalities. Future research will delve into novel strategies for the functionalization and derivatization of the methyltrioctylsilane backbone. This will enable the tailoring of its properties for specific applications. For example, the introduction of polar functional groups could impart amphiphilic properties, making it suitable for use as a surfactant or emulsifier.

Derivatization techniques such as amination, phosphorylation, and sulfonation could lead to a new class of organosilane compounds with unique catalytic, antimicrobial, or flame-retardant properties. The exploration of click chemistry reactions on functionalized methyltrioctylsilane could provide efficient and versatile pathways to a wide range of novel materials.

| Functionalization Strategy | Target Properties | Potential Applications |

| Introduction of Polar Groups | Amphiphilicity, enhanced surface activity. | Surfactants, emulsifiers, and dispersing agents. |

| Halogenation | Increased reactivity, flame retardancy. | Chemical intermediates, flame-retardant additives. |

| Polymer Grafting | Modified mechanical and thermal properties. | Advanced composites, coatings, and membranes. |

Integration into Emerging Technologies (e.g., Nanotechnology, Biotechnology)

The unique combination of a reactive silane (B1218182) head and long, nonpolar alkyl chains makes methyltrioctylsilane a promising candidate for integration into emerging technologies. In nanotechnology, it can be used as a surface modifying agent for nanoparticles, quantum dots, and other nanomaterials. This surface modification can improve their dispersibility in nonpolar matrices, prevent agglomeration, and introduce specific functionalities. For instance, methyltrioctylsilane-coated nanoparticles could find applications in advanced composites, catalysts, and electronic devices.

In the realm of biotechnology, the biocompatibility and hydrophobicity of methyltrioctylsilane-based coatings are of significant interest. They could be employed to create biocompatible surfaces on medical implants to reduce protein adsorption and improve biocompatibility. Furthermore, functionalized derivatives of methyltrioctylsilane could be used for the targeted delivery of drugs or as components of biosensors.

| Technology Area | Role of Methyltrioctylsilane | Potential Impact |

| Nanotechnology | Surface modification of nanoparticles. | Enhanced performance of nanocomposites, catalysts, and sensors. |

| Biotechnology | Biocompatible coatings for medical devices. | Improved biocompatibility and reduced rejection of implants. |

| Electronics | Dielectric layers and encapsulants. | Development of advanced electronic components with improved performance and reliability. |

Interdisciplinary Research Collaborations for Enhanced Understanding and Application

To fully realize the potential of methyltrioctylsilane, collaborative efforts across various scientific and engineering disciplines are essential. Chemists, materials scientists, chemical engineers, and biologists will need to work in concert to deepen the fundamental understanding of its properties and to develop innovative applications.

Chemists can focus on developing novel and sustainable synthetic routes and functionalization strategies. Materials scientists can investigate the structure-property relationships of methyltrioctylsilane-based materials and their performance in various applications. Chemical engineers can address the challenges of scaling up the production and processing of these materials. Biologists can explore their interactions with biological systems for biomedical applications. Such interdisciplinary collaborations will be crucial for accelerating the translation of fundamental research into practical technologies.

| Collaborating Disciplines | Research Focus | Expected Outcomes |

| Chemistry & Materials Science | Synthesis, functionalization, and characterization of novel materials. | Deeper understanding of structure-property relationships and discovery of new applications. |

| Chemical Engineering & Industry | Process development, scale-up, and manufacturing. | Cost-effective and sustainable production of methyltrioctylsilane-based products. |

| Biology & Medicine | Biocompatibility studies and biomedical applications. | Development of new medical devices, drug delivery systems, and diagnostic tools. |

Q & A

Basic Research Questions